Allethrin
Description
Allethrin, the first synthetic pyrethroid, was developed in 1949 by Milton S. Schechter . Structurally classified as a Type I pyrethroid due to the absence of an α-cyano group, it mimics the neurotoxic effects of natural pyrethrins by targeting voltage-gated sodium channels (VGSCs) in insects. This interaction causes repetitive nerve discharges, hyperexcitation, and eventual paralysis .
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVAOQKBXKSDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Record name | ALLETHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/47 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | d-ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035180 | |
| Record name | Allethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allethrin appears as a clear amber-colored viscous liquid. Insoluble and denser than water. Toxic by ingestion, inhalation, and skin absorption. A synthetic household insecticide that kills flies, mosquitoes, garden insects, etc., Yellow liquid with a mild aromatic odor; [EXTOXNET], PALE YELLOW VISCOUS LIQUID., VISCOUS LIQUID., YELLOW VISCOUS LIQUID. | |
| Record name | ALLETHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/47 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allethrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1768 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | d-ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
BP: 140 °C at 0.1 mm Hg. Vaporizes without decomposition when heated at 150 °C., at 0.013kPa: 140 °C, at 0.05kPa: 153 °C | |
| Record name | ALLETHRINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
GREATER THAN 140 °F, 130 °C, 65.6 °C o.c., ~120 °C | |
| Record name | ALLETHRINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | d-ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | d-ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.01, Relative density (water = 1): 1.00, Relative density (water = 1): 0.98 | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | d-ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Pale, yellow, oily liquid. Specific gravity, d 20/4: 1.005-1.015. Vapor pressure: 1.2X10-4 mm Hg at 30 °C. Miscible with most organic solvents at 20-25 °C. /Pynamin forte/, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 25 °C: | |
| Record name | ALLETHRINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
584-79-2, 42534-61-2, 28434-00-6, 84030-86-4, 28057-48-9 | |
| Record name | ALLETHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/47 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-cis,trans-Allethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042534612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLETHRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl [1R-[1α(S*),3β]]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allethrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X03II877M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | d-ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
~4 °C | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Scientific Research Applications
Insect Control
Household and Agricultural Use
Allethrin is primarily used in household insecticides and agricultural pest control. It is effective against common pests such as mosquitoes, flies, and ants. Products containing this compound include aerosol sprays, mosquito coils, and ultra-low volume sprays for outdoor use .
Efficacy Studies
Research indicates that this compound formulations can significantly reduce mosquito populations. A study demonstrated that a 0.15% aerosol formulation of d-allethrin resulted in higher knockdown rates in mosquitoes compared to a 0.3% concentration in coil form . This suggests that the delivery method and concentration play crucial roles in the effectiveness of this compound.
Environmental Impact
Degradation and Bioremediation
The persistence of this compound residues in the environment has raised questions about its ecological impact. A recent study identified Bacillus megaterium strain HLJ7 as an effective biodegrader of this compound, capable of removing 96.5% of this compound from contaminated media within 11 days . This highlights the potential for using microbial strains in bioremediation efforts to mitigate the environmental risks associated with this compound.
Ecotoxicology
this compound is known to be toxic to aquatic organisms, including fish and invertebrates, posing risks to aquatic ecosystems when used improperly . Its effects on non-target species such as bees are also a concern, as it can cause paralysis before death at normal application rates.
Case Studies
Chemical Reactions Analysis
Hydrolysis and Photodegradation
Allethrin is highly susceptible to hydrolysis and photodegradation due to its ester functional groups and cyclopropane structure.
Hydrolysis
-
pH dependence : Hydrolysis accelerates under alkaline conditions. At pH 7.0, this compound exhibits a half-life of 55.89 days in aqueous environments, which decreases to 3.56 days in the presence of Bacillus megaterium HLJ7 due to enzymatic esterase activity .
-
Mechanism : Cleavage of the carboxylester bond generates chrysanthemumic acid and allethrolone as primary intermediates .
Photodegradation
-
UV light exposure : this compound degrades rapidly under UV irradiation, forming oxidized byproducts such as hydroxylated and epoxidized compounds .
-
Half-life : In sunlight, this compound degrades with a half-life of <5 days, compared to >30 days in dark conditions .
Table 1: Degradation kinetics under varying conditions
| Condition | Half-Life (Days) | Source |
|---|---|---|
| Aqueous (pH 7.0) | 55.89 | |
| With B. megaterium HLJ7 | 3.56 | |
| UV light exposure | <5 |
Oxidative Reactions
This compound reacts with strong oxidizers, leading to hazardous byproducts.
-
Oxidizing agents : Contact with peroxides, permanganates, or chlorine produces toxic gases (e.g., CO, NO) and may cause explosions .
-
Oxidative stress : In biological systems, this compound induces lipid peroxidation (LPO) and reduces glutathione (GSH) levels, exacerbating cellular damage .
Biodegradation Pathways
Microbial degradation is a critical pathway for this compound breakdown in soil and water.
Key Microbial Strains
-
Fusarium proliferatum CF2
-
Bacillus megaterium HLJ7
Table 2: Biodegradation efficiency
| Parameter | F. proliferatum CF2 | B. megaterium HLJ7 |
|---|---|---|
| Optimal temperature (°C) | 26 | 32.18 |
| Optimal pH | 6.0 | 7.52 |
| Degradation rate (mg·L·d) | 0.35 | 4.55 |
Interaction with Bases
Strong bases (e.g., NaOH, KOH) deprotonate this compound’s ester groups, accelerating hydrolysis:
This reaction is irreversible under alkaline conditions .
Stability and Storage Conditions
This compound’s stability is compromised by:
Comparison with Similar Compounds
Comparison with Similar Pyrethroid Compounds
Structural and Functional Classification
Pyrethroids are categorized into Type I (lacking α-cyano group) and Type II (containing α-cyano group). Key differences include:
- Type I (e.g., allethrin, permethrin): Induce repetitive nerve discharges through prolonged sodium channel opening.
- Type II (e.g., deltamethrin, cypermethrin): Cause membrane depolarization and conduction block, often leading to faster knockdown .
Table 1: Structural and Functional Classification of Selected Pyrethroids
| Compound | Type | α-Cyano Group | Primary Mode of Action |
|---|---|---|---|
| This compound | I | No | Repetitive discharges, nerve block |
| Permethrin | I | No | Similar to this compound |
| Deltamethrin | II | Yes | Membrane depolarization |
| Cypermethrin | II | Yes | Conduction block |
Estrogenic Activity and Cellular Effects
In MCF-7 human breast cancer cells, this compound showed negligible estrogenic activity compared to other pyrethroids:
- Sumithrin and fenvalerate induced pS2 expression (a biomarker of estrogenicity) approximately fourfold, nearing the fivefold induction by 10 nM estradiol (E2).
Table 2: Estrogenic Potential of Pyrethroids in MCF-7 Cells
| Compound | pS2 Induction (vs. Control) | Significance (p-value) |
|---|---|---|
| Sumithrin | ~4-fold | <0.05 |
| Fenvalerate | ~4-fold | <0.05 |
| This compound | Not significant | N/A |
| Permethrin | Not significant | N/A |
Biodegradation and Environmental Persistence
This compound degrades more efficiently with fungal strains like Fusarium proliferatum CF2 compared to bacterial counterparts:
- Optimal conditions: pH 6.0, 26°C, 5-day incubation (95.6% degradation of 50 mg·L⁻¹ this compound) .
- Half-life reduction: 507.1 hours shorter than non-inoculated controls, outperforming degradation rates of fenvalerate by Cladosporium sp. .
- Environmental factors: Degradation is faster under neutral-to-alkaline conditions, unlike deltamethrin , which correlates positively with pH in aquatic environments .
Table 3: Biodegradation Efficiency of Pyrethroids
| Compound | Degrading Microbe | Half-Life Reduction | Optimal pH |
|---|---|---|---|
| This compound | Fusarium proliferatum CF2 | 507.1 hours | 6.0 |
| Fenvalerate | Cladosporium sp. HU | 300 hours | 7.0 |
| Permethrin | Acidomonas sp. | 250 hours | 7.5 |
Toxicity Profiles
Reproductive Toxicity:
- This compound exposure in rats significantly reduced Sertoli cell counts, but co-administration of Vitamin E mitigated this effect .
Neurotoxicity:
Insecticidal Efficacy and Resistance
- Knockdown efficiency: this compound exhibits rapid knockdown in Aedes aegypti (KT₅₀: 0.5% formulation in semi-field tests) but faces resistance in regions like Central Java and Malaysia .
- Resistance management: Prthis compound and K-3050 (with synergists) show superior efficacy against this compound-resistant mosquito strains .
Table 4: Efficacy Against Resistant Mosquito Populations
| Compound | Mortality in Resistant Strains | Synergist Required |
|---|---|---|
| This compound | <20% | No |
| Prthis compound | >90% | Yes |
| K-3050 | >95% | Yes |
Preparation Methods
Reaction Mechanism and Conditions
Chrysanthemum monocarboxylic acid (CMA) is first converted to its acid chloride using thionyl chloride ():
The resulting acid chloride is then reacted with 2-allyl-3-methyl-2-cyclopenten-4-ol-1-one (allethrolone) in the presence of pyridine as a base:
Typical conditions include:
Table 1: Representative Acid Chloride Synthesis Parameters
| Component | Quantity (g) | Purity (%) | Role |
|---|---|---|---|
| Allethrolone | 84.0 | 90.45 | Alcohol component |
| CMA-Cl | 98.5 | 98.1 | Acid component |
| Pyridine | 49.0 | - | Base |
| Dibutyl ether | 350 | - | Solvent |
Purification Challenges
Post-reaction washing sequences are critical:
-
Water : Removes excess pyridine.
-
1% HCl : Neutralizes residual base.
-
2% NaOH : Extracts unreacted CMA.
-
Distillation : Separates this compound from low-boiling contaminants like tertiary alcohol isomers.
Despite rigorous protocols, trace CMA anhydride impurities persist due to CMA-Cl hydrolysis, necessitating additional refinement steps.
Anhydride-Mediated Synthesis (Improved Method)
To address purity limitations, the anhydride method was developed, leveraging selective esterification under controlled conditions.
Reaction Overview
CMA is first converted to its anhydride using excess lower aliphatic anhydride (e.g., acetic anhydride):
The CMA anhydride then reacts selectively with allethrolone:
Table 2: Key Advantages of Anhydride Method
| Parameter | Acid Chloride Method | Anhydride Method |
|---|---|---|
| Byproduct Formation | High (anhydrides) | Low |
| Selectivity | Moderate | High |
| Purity of Final Product | 90–95% | >98% |
| Contaminant Removal | Multi-step washing | Simplified |
Operational Parameters
-
Temperature : 50°C for anhydride formation, ensuring complete conversion.
-
Anhydride Excess : 1.1–10x theoretical requirement to drive reaction completion.
-
Purification : Alkaline washes remove residual CMA, followed by distillation to isolate this compound.
Stereochemical Considerations
This compound’s bioactivity depends on stereochemistry, with the d-trans isomer exhibiting superior insecticidal properties.
Isomer Distribution in Synthesis
Table 3: Isomer Ratios by Preparation Method
| Isomer | Acid Chloride (%) | Anhydride (%) |
|---|---|---|
| d-trans | 40 | 60 |
| d-cis | 25 | 20 |
| l-trans | 20 | 15 |
| l-cis | 15 | 5 |
Industrial-Scale Optimization
Q & A
Q. What in vitro models are commonly used to study Allethrin’s inhibition of human drug transporters?
- Methodological Answer : HEK293 cells transfected with specific transporters (e.g., OCT1, MATE1, OATP1B1) are incubated with this compound and a radiolabeled substrate (e.g., [¹⁴C]-TEA). Transporter activity is quantified via scintillation counting, with data normalized to control (untreated cells). IC₅₀ values (concentration causing 50% inhibition) are calculated using nonlinear regression. For example, 100 μM this compound reduced OCT1-mediated TEA accumulation by ~50% compared to controls .
Q. What validated analytical methods exist for quantifying this compound in plant matrices?
- Methodological Answer : High-performance thin-layer chromatography (HPTLC) with densitometric detection at 325 nm is validated for this compound quantification. Key validation parameters include:
- Linearity : 40–320 ng/spot (r² = 0.998)
- Precision : Intra-day RSD 0.15–0.46%; Inter-day RSD 0.26–0.61%
- Accuracy : Average recovery of 99.88% at 80–120% spiking levels
- Sensitivity : LOD = 13 ng, LOQ = 40 ng (signal-to-noise ratio)
Sample preparation involves methanolic extraction and triplicate spotting .
Q. How are this compound-cyclodextrin inclusion complexes characterized?
- Methodological Answer : Phase solubility diagrams (AL-type) confirm 1:1 stoichiometry. Solid-state characterization employs:
- Differential Scanning Calorimetry (DSC) : Loss of this compound’s melting peak in the complex.
- FTIR : Shifts in carbonyl (C=O) stretching frequencies.
- NMR : Changes in proton chemical shifts indicating pentagon ring insertion into the cyclodextrin cavity .
II. Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound biodegradation parameters?
- Methodological Answer : Central composite design (CCD) in RSM models interactions between variables (pH, temperature, culture time). For Fusarium proliferatum strain CF2:
- A quadratic polynomial model (R² = 0.9823) predicts degradation efficiency.
- ANOVA validates significance (F-value = 143.23, p < 0.05).
- Optimal conditions: pH 6.5, 30°C, 7-day incubation (validated experimentally) .
Q. How to resolve contradictions in transporter inhibition data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., OCT1 vs. OATP1B1 inhibition) may arise from:
- Assay conditions : Substrate concentration (e.g., 29 μM TEA for OCT1 vs. higher concentrations for OATPs).
- Cell models : Endogenous transporter activity in non-transfected cells.
- Cis vs. trans effects : Pre-incubation with inhibitors (cis) vs. co-administration (trans) alters potency.
Standardize protocols using WHO-recommended cell lines and substrate concentrations .
Q. What statistical approaches ensure robustness in this compound quantification methods?
- Methodological Answer : Rigorous validation includes:
- Precision testing : Intra-day (repeatability) and inter-day (intermediate precision) RSD ≤2%.
- Recovery studies : Spike samples at 80%, 100%, 120% of expected concentration.
- Sensitivity analysis : LOD/LOQ determination via signal-to-noise ratios (3:1 and 10:1 thresholds).
For example, this compound recovery in Annona squamosa peel showed 0.01046% w/w with RSD <0.5% .
Q. How to design experiments evaluating this compound’s environmental persistence?
- Methodological Answer :
- Biodegradation assays : Inoculate soil/water samples with microbial consortia (e.g., Fusarium spp.) and monitor residual this compound via GC-MS.
- Half-life calculation : First-order kinetics modeling under varying pH/temperature.
- Metabolite identification : Use LC-HRMS to detect degradation byproducts (e.g., this compound diol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
